molecular formula C8H7N3O2 B13543932 Imidazo[1,2-b]pyridazine-3-acetic acid

Imidazo[1,2-b]pyridazine-3-acetic acid

Cat. No.: B13543932
M. Wt: 177.16 g/mol
InChI Key: QLXGNMZFPKQPSZ-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine-3-acetic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyridazine ring. The presence of an acetic acid moiety at the 3-position further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine-3-acetic acid typically involves multi-step reactions. One common method includes the condensation of heterocyclic amines with N,N-dimethylformamide dimethyl acetate, followed by cyclization with active electrophiles such as ethyl bromoacetate . Another approach involves the use of iodine as a catalyst in a one-pot three-component condensation reaction, which provides good yields at room temperature .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The use of cost-effective catalysts and reagents, along with optimized reaction conditions, ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-b]pyridazine-3-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidation using iodine or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can exhibit enhanced biological activity and chemical stability.

Scientific Research Applications

Imidazo[1,2-b]pyridazine-3-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,2-b]pyridazine-3-acetic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzymatic activity of transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis . This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis.

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-b]pyridazine-3-acetic acid is unique due to its specific structural features and the presence of the acetic acid moiety, which enhances its chemical reactivity and potential biological activity. Its ability to inhibit TAK1 at nanomolar concentrations sets it apart from other similar compounds .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-imidazo[1,2-b]pyridazin-3-ylacetic acid

InChI

InChI=1S/C8H7N3O2/c12-8(13)4-6-5-9-7-2-1-3-10-11(6)7/h1-3,5H,4H2,(H,12,13)

InChI Key

QLXGNMZFPKQPSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2N=C1)CC(=O)O

Origin of Product

United States

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